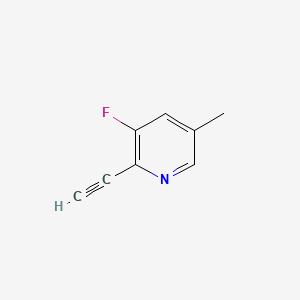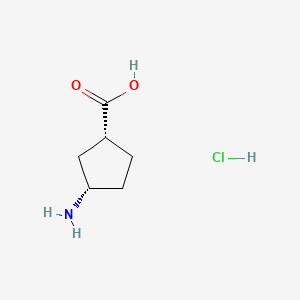
(±)-2-AMinohexane--d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-2-Aminohexane--d6, also known as (±)-2-amino-1-hexanol, is a chiral, six-carbon molecule with two enantiomers that is used in the synthesis of a wide range of compounds and materials. It is a common building block for organic synthesis and has been studied for its potential applications in medicine, biochemistry, and other scientific fields.
Wissenschaftliche Forschungsanwendungen
Catalysis and Mechanistic Studies
Deuterium kinetic isotope effects (KIEs) play a crucial role in mechanistic investigations. Researchers use deuterated substrates to study reaction mechanisms and identify rate-limiting steps. “(±)-2-AMinohexane–d6” can be employed in catalytic reactions to explore the influence of isotopic substitution on reaction rates.
The “Plus minus symbol (±)” Symbol in Mathematics 7 Common errors in the usage of symbols in scientific writing Uncertainty, Error, and Confidence | Process of Science - Visionlearning
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (±)-2-AMinohexane--d6 can be achieved by the reductive amination of 2-ketohexane-d6 using ammonia and sodium cyanoborohydride.", "Starting Materials": [ "2-ketohexane-d6", "ammonia", "sodium cyanoborohydride" ], "Reaction": [ "1. Dissolve 2-ketohexane-d6 in a suitable solvent, such as ethanol or methanol.", "2. Add ammonia to the solution and stir at room temperature for several hours.", "3. Add sodium cyanoborohydride to the mixture and stir for several more hours.", "4. Quench the reaction with water and extract the product with a suitable solvent, such as diethyl ether or ethyl acetate.", "5. Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "6. Purify the product by column chromatography or recrystallization to obtain (±)-2-AMinohexane--d6 as a colorless liquid or solid." ] } | |
CAS-Nummer |
1219802-28-4 |
Produktname |
(±)-2-AMinohexane--d6 |
Molekularformel |
C6H15N |
Molekulargewicht |
107.23 |
IUPAC-Name |
1,1,1,2,3,3-hexadeuteriohexan-2-amine |
InChI |
InChI=1S/C6H15N/c1-3-4-5-6(2)7/h6H,3-5,7H2,1-2H3/i2D3,5D2,6D |
InChI-Schlüssel |
WGBBUURBHXLGFM-LOSVJEASSA-N |
SMILES |
CCCCC(C)N |
Synonyme |
(±)-2-AMinohexane--d6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



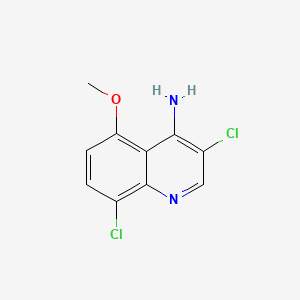
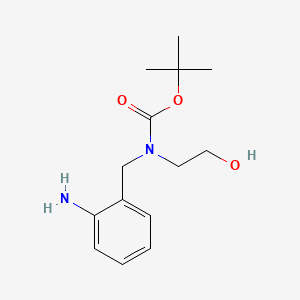
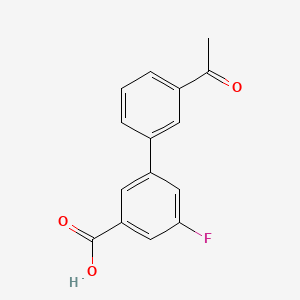

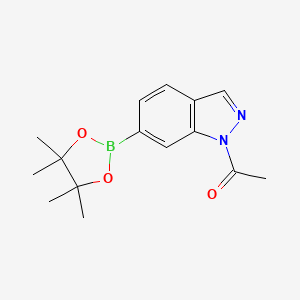
![Imidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B581790.png)
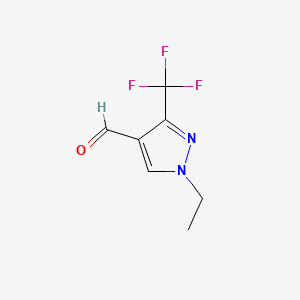
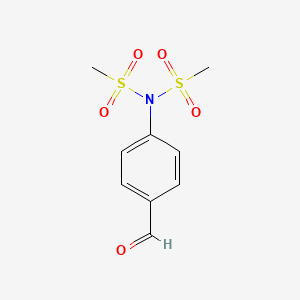
![4-Methoxybenzo[d]oxazole-2(3H)-thione](/img/structure/B581793.png)



